N-(2-chloro-4-{[(3-propoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-CHLORO-4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a synthetic organic compound belonging to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted at the 2-position with an anilide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. Starting materials such as ortho-aminophenol and heptafluoro-2-iodopropane are commonly used . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[2-CHLORO-4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-CHLORO-4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound shares a similar furan ring structure and exhibits comparable biological activities.
Chlorantraniliprole: Another furan derivative with insecticidal properties.
Uniqueness
N-[2-CHLORO-4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H19ClN2O4 |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-[2-chloro-4-[(3-propoxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O4/c1-2-10-27-16-6-3-5-14(12-16)20(25)23-15-8-9-18(17(22)13-15)24-21(26)19-7-4-11-28-19/h3-9,11-13H,2,10H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
JFFASZUIFJRMQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.